- Ruthenium-catalyzed propargylic substitution reactions of propargylic alcohols with oxygen-, nitrogen-, and phosphorus-centered nucleophiles, Chemistry - A European Journal, 2005, 11(5), 1433-1451

Cas no 931-49-7 (1-ETHYNYLCYCLOHEXENE)

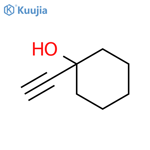

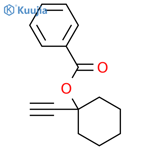

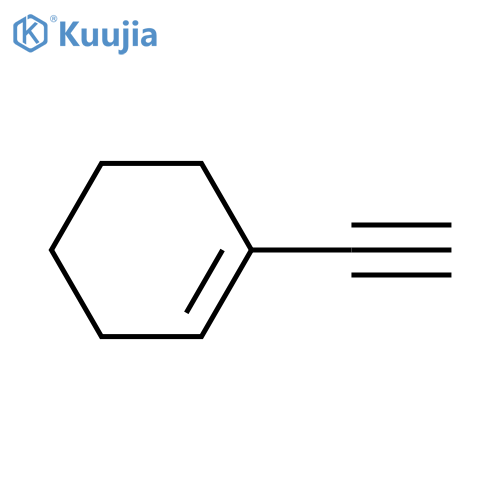

1-ETHYNYLCYCLOHEXENE structure

상품 이름:1-ETHYNYLCYCLOHEXENE

1-ETHYNYLCYCLOHEXENE 화학적 및 물리적 성질

이름 및 식별자

-

- 1-ETHYNYLCYCLOHEXENE

- 1-Ethynyl-1-cyclohexene

- Cyclohexene, 1-ethynyl-

- 1-cyclohexenylacetylene

- 1-Ethinylcyclohexen

- 1-ethvnvlcvclohexene

- 1-ethynyl-cyclohexen

- 1-ethynyl-cyclohexene

- cyclohex-1-en-1-ylacetylene

- Cyclohexene,1-ethynyl

- cyclohexenyl-acetylene

- ethynylcyclohexene

- (1-Cyclohexenyl)acetylene

- 1-Ethynylcyclohexene (ACI)

- (1-Cyclohexenyl)ethyne

- 1-Cyclohexen-1-ylacetylene

- 1-Cyclohexen-1-ylethyne

- Cyclohex-1-enylacetylene

- SY045891

- DTXSID5073244

- cyclohexenylacetylene

- UNII-7TJ42SRP2Z

- NS00039527

- 1-Cyclohexene, 1-ethynyl-

- CHEMBL232741

- Cyclohexene,1-ethynyl-

- F14623

- LS-13420

- MFCD00001568

- 1-ethynylcyclohex-1-ene

- Q27268833

- AKOS015916120

- 931-49-7

- 7TJ42SRP2Z

- InChI=1/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H

- 1-Ethynylcyclohexene, 99%

- E1178

- CS-0186341

-

- MDL: MFCD00001568

- 인치: 1S/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H2

- InChIKey: DKFHWNGVMWFBJE-UHFFFAOYSA-N

- 미소: C#CC1CCCCC=1

계산된 속성

- 정밀분자량: 106.07800

- 동위원소 질량: 106.078250319g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 0

- 중원자 수량: 8

- 회전 가능한 화학 키 수량: 0

- 복잡도: 143

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 토폴로지 분자 극성 표면적: 0Ų

- 소수점 매개변수 계산 참조값(XlogP): 2.3

- 표면전하: 0

실험적 성질

- 밀도: 0.903 g/mL at 25 °C(lit.)

- 융해점: No data available

- 비등점: 151°C(lit.)

- 플래시 포인트: 화씨 온도: 84.2°f

섭씨: 29 ° c - 굴절률: n20/D 1.496(lit.)

- PSA: 0.00000

- LogP: 2.12000

- 민감성: 열에 민감하다

- 증기압: 5.1±0.1 mmHg at 25°C

- 최대 파장 (λmax): 224(EtOH)(lit.)

1-ETHYNYLCYCLOHEXENE 보안 정보

-

기호:

- 제시어:경고

- 신호어:Warning

- 피해 선언: H226-H315-H319

- 경고성 성명: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501

- 위험물 운송번호:UN 3295 3/PG 3

- WGK 독일:3

- 위험 범주 코드: 10-36/37/38

- 보안 지침: S16; S26; S36/37/39

-

위험물 표지:

- 위험 용어:R10; R36/37/38

- 저장 조건:0-10°C

- 포장 등급:III

- 위험 등급:3.2

- 패키지 그룹:III

- 보안 용어:3.2

1-ETHYNYLCYCLOHEXENE 세관 데이터

- 세관 번호:2902199090

- 세관 데이터:

?? ?? ??:

2902199090개요:

2902199090 기타 환탄화수소\환탄화수소와 환테르펜.?? ??:nothing.VAT:17.0%.?? ???:9.0%。??? ??:2.0%.????:30.0%

?? ??:

?? ??, ?? ??

요약:

2902199090 기타 에탄화수소, 에틸렌, 에테르펜.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%.??? ??:2.0%.General tariff:30.0%

1-ETHYNYLCYCLOHEXENE 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257011-1g |

1-Ethynylcyclohexene |

931-49-7 | 97% | 1g |

¥43.00 | 2024-04-25 | |

| abcr | AB237706-1g |

1-Ethynylcyclohexene; . |

931-49-7 | 1g |

€76.00 | 2025-02-15 | ||

| TRC | E937165-10mg |

1-Ethynylcyclohexene |

931-49-7 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Apollo Scientific | OR13588-5g |

1-Ethynylcyclohexene |

931-49-7 | 97% | 5g |

£15.00 | 2025-02-19 | |

| Alichem | A279000190-1g |

1-Ethynylcyclohexene |

931-49-7 | 95% | 1g |

$1685.00 | 2023-08-31 | |

| Cooke Chemical | A4060912-5ML |

1-Ethynyl-1-cyclohexene |

931-49-7 | >98.0%(GC) | 5ml |

RMB 399.20 | 2023-09-07 | |

| Alichem | A279000190-500mg |

1-Ethynylcyclohexene |

931-49-7 | 95% | 500mg |

$980.00 | 2023-08-31 | |

| TRC | E937165-50mg |

1-Ethynylcyclohexene |

931-49-7 | 50mg |

$ 65.00 | 2022-06-05 | ||

| abcr | AB237706-5 g |

1-Ethynylcyclohexene; . |

931-49-7 | 5 g |

€138.90 | 2023-07-20 | ||

| Cooke Chemical | A4060912-1ML |

1-Ethynyl-1-cyclohexene |

931-49-7 | >98.0%(GC) | 1ml |

RMB 135.20 | 2023-09-07 |

1-ETHYNYLCYCLOHEXENE 합성 방법

합성회로 1

반응 조건

1.1 Catalysts: Ammonium tetrafluoroborate , Ruthenium, dichlorobis[μ-(methanethiolato)]bis[(1,2,3,4,5-η)-1,2,3,4,5-pentameth… Solvents: 1,2-Dichloroethane ; rt; rt → 60 °C; 15 min, 60 °C

참조

합성회로 2

반응 조건

1.1 Solvents: Pentane

참조

- Photochemistry of strained cycloalkynes, Nouveau Journal de Chimie, 1986, 10(8-9), 437-8

합성회로 3

반응 조건

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran

참조

- The Stille reaction, Organic Reactions (Hoboken, 1997, 50,

합성회로 4

반응 조건

참조

- Formation of α,β-unsaturated ketones from the gas-phase pyrolysis of α-substituted propargyl esters, Journal of the American Chemical Society, 1975, 97(13), 3773-7

합성회로 5

반응 조건

1.1 Reagents: Pyridine , Phosphorus oxychloride ; 0 °C; 5 h, rt; rt → 0 °C

1.2 Solvents: Water ; cooled

1.2 Solvents: Water ; cooled

참조

- Borylation of Propargylic Substrates by Bimetallic Catalysis. Synthesis of Allenyl, Propargylic, and Butadienyl Bpin Derivatives, Journal of the American Chemical Society, 2014, 136(21), 7563-7566

합성회로 6

반응 조건

1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 3 h, rt

참조

- ZnII- and AuI-Catalyzed Regioselective Hydrative Oxidations of 3-En-1-ynes with Selectfluor. Realization of 1,4-Dioxo and 1,4-Oxohydroxy Functionalizations, Chemistry - A European Journal, 2014, 20(7), 1813-1817

합성회로 7

합성회로 8

합성회로 9

반응 조건

1.1 Reagents: Isopropanol Catalysts: [(1,2,3,4,5-η)-1,2,3,4,5-Pentamethyl-2,4-cyclopentadien-1-yl][[2,2′-(phenylphosp… Solvents: 1,2-Dichloroethane ; 2 h, rt → 60 °C; cooled

참조

- Preparation of Thiolate-Bridged Dinuclear Ruthenium Complexes Bearing a Phosphine Ligand and Application to Propargylic Reduction of Propargylic Alcohols with 2-Propanol, Organometallics, 2010, 29(22), 5994-6001

합성회로 10

합성회로 11

합성회로 12

합성회로 13

합성회로 14

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

참조

- Iron(II)-Based Metalloradical Activation: Switch from Traditional Click Chemistry to Denitrogenative Annulation, Angewandte Chemie, 2019, 58(33), 11439-11443

합성회로 15

합성회로 16

반응 조건

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

참조

- Dual Gold-Catalyzed Formal Tetradehydro-Diels-Alder Reactions for the Synthesis of Carbazoles and Indolines, Chemistry - A European Journal, 2018, 24(68), 17911-17914

합성회로 17

반응 조건

1.1 Reagents: Pyridine , Phosphorus oxychloride ; 0 °C; 5 h, rt; rt → 0 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

참조

- Copper-catalyzed silylation reactions of propargyl epoxides: easy access to 2,3-allenols and stereodefined alkenes, Chemical Communications (Cambridge, 2017, 53(67), 9344-9347

합성회로 18

반응 조건

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran

참조

- Stereospecific palladium-catalyzed coupling reactions of vinyl iodides with acetylenic tin reagents, Journal of the American Chemical Society, 1987, 109(7), 2138-52

합성회로 19

반응 조건

1.1 2 h, 40 °C

1.2 Reagents: Oxonium

1.2 Reagents: Oxonium

참조

- Lithium chloroacetylide, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

합성회로 20

반응 조건

1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

참조

- Dual Proton/Silver-Catalyzed Serial (5+2)-Cycloaddition and Nazarov Cyclization of (E)-2-Arylidene-3-hydroxyindanones with Conjugated Eneynes: Synthesis of Indanone-Fused Benzo[cd]azulenes, Journal of Organic Chemistry, 2023, 88(6), 3409-3423

1-ETHYNYLCYCLOHEXENE Raw materials

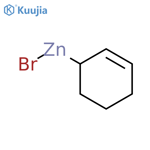

- Cyclohex-2-en-1-ylzinc bromide, 0.50 M in Ether

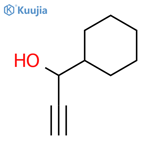

- 1-cyclohexylprop-2-yn-1-ol

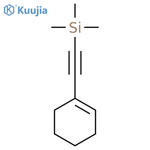

- 2-(cyclohexen-1-yl)ethynyl-trimethyl-silane

- Stannane,ethynyltrimethyl-

- Cyclohexanol,1-ethynyl-, 1-benzoate

- 1-ethynylcyclohexan-1-ol

- 1-cycloocten-3-yne

- Cyclohexene, 1-iodo-

1-ETHYNYLCYCLOHEXENE Preparation Products

1-ETHYNYLCYCLOHEXENE 관련 문헌

-

1. 621. The condensation of 2-dimethylaminomethylcyclohexan-1-one with acetylenic compoundsR. A. Raphael,Franz Sondheimer J. Chem. Soc. 1950 3185

-

Sivakolundu Bhuvaneswari,Masilamani Jeganmohan,Ming-Che Yang,Chien-Hong Cheng Palladium-catalyzed three-component coupling of arynes with allylic acetates or halides and terminal alkynes promoted by cuprous iodide. Sivakolundu Bhuvaneswari Masilamani Jeganmohan Ming-Che Yang Chien-Hong Cheng Chem. Commun. 2008 2158

-

Yunhe Lv,Wanru Han,Weiya Pu,Jinhui Xie,Axue Wang,Mengyue Zhang,Jin Wang,Junrong Lai Org. Chem. Front. 2022 9 3775

-

Guilherme A. M. Jardim,Wallace J. Reis,Matheus F. Ribeiro,Flaviano M. Ottoni,Ricardo J. Alves,Thaissa L. Silva,Marilia O. F. Goulart,Antonio L. Braga,Rubem F. S. Menna-Barreto,Kelly Salom?o,Solange L. de Castro,Eufranio N. da Silva Júnior RSC Adv. 2015 5 78047

-

Maciej Skrodzki,Samanta Witomska,Piotr Pawlu? Dalton Trans. 2018 47 5948

931-49-7 (1-ETHYNYLCYCLOHEXENE) 관련 제품

- 1596064-43-5(7-oxo-5-(propan-2-yl)-4H,7H-pyrazolo1,5-apyrimidine-3-carbonitrile)

- 2229681-78-9(3-(5-chloro-2,3-dimethoxyphenyl)prop-2-enal)

- 2228879-19-2(1-(3-ethynylphenyl)-2-methylbenzene)

- 1783727-59-2(3-cyano-4,5-difluorobenzoic acid)

- 2229591-82-4(4-(1H-1,3-benzodiazol-5-yl)butan-2-ol)

- 10049-16-8(VANADIUM(IV) FLUORIDE)

- 2548979-73-1(6-{4-[(7-Methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile)

- 1248079-31-3(N,3,5-trimethylbenzene-1-sulfonamide)

- 106268-96-6((R)-(-)-2-Methylglycidyl 4-Nitrobenzoate)

- 1261992-91-9(3-(5-Chloro-2-methoxyphenyl)-5-hydroxybenzoic acid)

추천 공급업체

Enjia Trading Co., Ltd

골드 회원

중국 공급자

대량

Suzhou Genelee Bio-Technology Co., Ltd.

골드 회원

중국 공급자

대량

Minglong (Xianning) Medicine Co., Ltd.

골드 회원

중국 공급자

대량

钜澜化工科技(青岛)有限公司

골드 회원

중국 공급자

대량

Zhangzhou Sinobioway Peptide Co.,Ltd.

골드 회원

중국 공급자

시약